Carbonic Anhydrase Isoform Selectivity Profile: Furan-2-Sulfonamide Derivatives vs. Acetazolamide
A series of fifteen furyl sulfonamides, synthesized from the furan-2-sulfonamide scaffold, demonstrated superior potency and isoform selectivity compared to the reference drug acetazolamide (AAZ). Compound 13d exhibited a Selectivity Index (SI) of 70 for hCA I, 13.5 for hCA II, and 20 for hCA IV, indicating markedly reduced off-target inhibition of the cytosolic isoforms hCA I and II relative to the membrane-associated isoform hCA IX [1].
| Evidence Dimension | hCA I Selectivity Index (SI = Ki hCA IX / Ki hCA I) |
|---|---|
| Target Compound Data | Compound 13d (furyl sulfonamide derivative): SI = 70 for hCA I |
| Comparator Or Baseline | Acetazolamide (AAZ): SI value not explicitly reported in this study, but AAZ is a pan-CA inhibitor with minimal isoform selectivity [1]. |
| Quantified Difference | Furyl sulfonamide 13d achieves 70-fold selectivity for tumor-associated hCA IX over cytosolic hCA I, whereas AAZ lacks significant isoform discrimination [1]. |
| Conditions | In vitro stopped-flow CO2 hydrase assay; recombinant human CA isoforms hCA I, II, IV, IX. |
Why This Matters
For procurement in oncology-focused CA inhibitor programs, the furan scaffold enables access to hCA IX-selective compounds that minimize the dose-limiting side effects (e.g., diuresis, metabolic acidosis) associated with pan-CA inhibition by acetazolamide.
- [1] Angeli A, et al. Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorg Chem. 2023;138:106621. PMID: 37257407. View Source
